![molecular formula C22H26O14 B14639380 Acetic acid;[3-acetyloxy-5-(2,4,6-trihydroxyphenoxy)phenyl] acetate CAS No. 56318-97-9](/img/structure/B14639380.png)
Acetic acid;[3-acetyloxy-5-(2,4,6-trihydroxyphenoxy)phenyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;[3-acetyloxy-5-(2,4,6-trihydroxyphenoxy)phenyl] acetate is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[3-acetyloxy-5-(2,4,6-trihydroxyphenoxy)phenyl] acetate typically involves multiple steps, including esterification and acetylation reactions. The starting materials often include phenolic compounds and acetic anhydride. The reaction conditions usually require an acidic or basic catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures. The use of high-purity reagents and solvents is crucial to ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;[3-acetyloxy-5-(2,4,6-trihydroxyphenoxy)phenyl] acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler phenolic derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce simpler phenolic compounds.
Aplicaciones Científicas De Investigación
Acetic acid;[3-acetyloxy-5-(2,4,6-trihydroxyphenoxy)phenyl] acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;[3-acetyloxy-5-(2,4,6-trihydroxyphenoxy)phenyl] acetate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interact with proteins, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties and used as a specialty solvent in organic synthesis.
Benzotrifluoride: Another compound with similar applications in the production of pesticides and pharmaceuticals.
Uniqueness
Acetic acid;[3-acetyloxy-5-(2,4,6-trihydroxyphenoxy)phenyl] acetate is unique due to its multiple functional groups, which allow it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
56318-97-9 |
|---|---|
Fórmula molecular |
C22H26O14 |
Peso molecular |
514.4 g/mol |
Nombre IUPAC |
acetic acid;[3-acetyloxy-5-(2,4,6-trihydroxyphenoxy)phenyl] acetate |
InChI |
InChI=1S/C16H14O8.3C2H4O2/c1-8(17)22-11-5-12(23-9(2)18)7-13(6-11)24-16-14(20)3-10(19)4-15(16)21;3*1-2(3)4/h3-7,19-21H,1-2H3;3*1H3,(H,3,4) |
Clave InChI |
MDXGZDGZNCPGMC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)OC1=CC(=CC(=C1)OC2=C(C=C(C=C2O)O)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


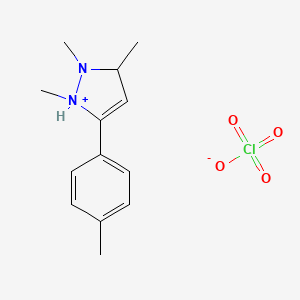
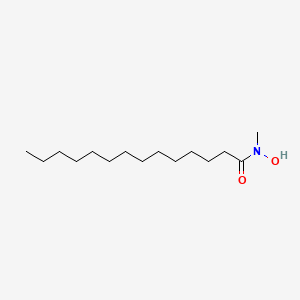
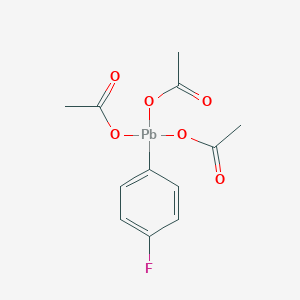


![4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14639364.png)

![N-(3-Methylphenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14639367.png)
![Spiro[5.5]undec-7-en-3-one, 7,11,11-trimethyl-](/img/structure/B14639374.png)

![N,N-dimethyl-1-(3-methylimidazo[1,5-a]pyrazin-1-yl)methanamine](/img/structure/B14639389.png)
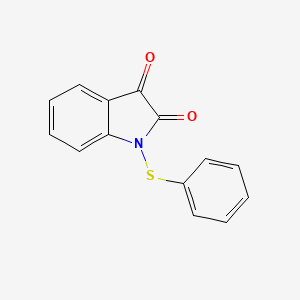
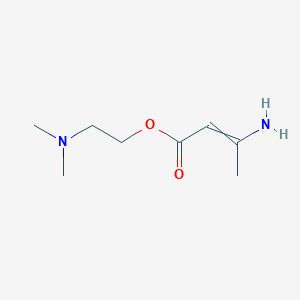
![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl prop-2-enoate](/img/structure/B14639407.png)
